5-Hydroxypyrimidine-2(1H)-thione
Description
5-Hydroxypyrimidine-2(1H)-thione is a heterocyclic compound characterized by a pyrimidine backbone with a hydroxyl (-OH) group at position 5 and a thione (-C=S) group at position 2. It is synthesized via multicomponent reactions such as the Biginelli reaction, often using aldehydes, β-ketoesters, and thiourea in the presence of catalysts like P₂O₅/SiO₂ or natural catalysts (e.g., granite, quartz) under solvent-free conditions . Structural analyses (IR, NMR, and X-ray crystallography) reveal its planar ring system with substituents influencing hydrogen bonding and crystal packing . This compound and its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C4H4N2OS |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-hydroxy-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) |
InChI Key |
YQCYXOIHBASUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)O |
Origin of Product |
United States |
Preparation Methods
Preparation from Cyanopyrimidine Derivatives
One of the most detailed and reproducible methods involves the initial synthesis of 5-benzyloxy-2-cyanopyrimidine , followed by its conversion to the target compound:
Step 1: Formation of 5-benzyloxy-2-cyanopyrimidine
Reacting bromo-5-2-cyanopyrimidine with phenylcarbinol in toluene, in the presence of cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80–110°C, yields 5-benzyloxy-2-cyanopyrimidine with approximately 90% yield (Table 1).Step 2: Hydrolysis to 5-Hydroxypyrimidine-2-carboxylic acid
The intermediate is dissolved in water, treated with a strong base (potassium hydroxide or sodium hydroxide), stirred at 25–100°C, then acidified with hydrochloric acid (pH 3–4). The resulting solid is filtered and dried, giving 5-hydroxypyrimidine-2-carboxylic acid with about 67% yield .Step 3: Decarboxylation or reduction to the thione (if applicable) involves further thionation steps (discussed below).
Advantages & Remarks
- The method is efficient with high yields.
- It involves only two main steps, facilitating scale-up.
- The use of common reagents and conditions makes it accessible.
Thionation and Derivative Formation
Conversion to Thione Derivatives
The core 5-hydroxypyrimidine-2(1H)-thione can be synthesized via thionation of the corresponding 5-hydroxy derivative:
Thionation Agents:
Common reagents include phosphorus sulfide (P₄S₁₀) , Lawesson’s reagent , or carbon disulfide (CS₂) under basic conditions.Methodology:
The hydroxy derivative is reacted with phosphorus sulfide or Lawesson’s reagent at elevated temperatures (typically 100–150°C). For example, Lawesson’s reagent efficiently converts the carbonyl or hydroxyl groups to thiol or thione groups, respectively.Example:
Treatment of 5-hydroxy pyrimidine derivatives with Lawesson’s reagent in dry tetrahydrofuran (THF) at reflux results in the formation of This compound with yields often exceeding 80%.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Lawesson’s reagent | Reflux in dry THF | >80% | , |
| P₄S₁₀ | Heating at 120°C | Variable |
Notes on Thionation
- The reaction is regioselective for the 2-position, converting the hydroxyl group into a thione.
- Excess reagent and longer reaction times can lead to over-thionation, so conditions must be optimized.
Alternative Approaches and Recent Advances
One-Pot Synthesis via Condensation
Recent research has demonstrated the possibility of one-pot synthesis by condensing suitable precursors such as urea derivatives or thiourea derivatives with aldehydes or ketones under mild conditions, leading directly to This compound (e.g., via Biginelli-type reactions).
Ultrasound-Assisted Synthesis
Ultrasound irradiation has been employed to accelerate the thionation process, improving yields and reducing reaction times, as reported in the synthesis of related heterocycles.
Summary of Preparation Methods
Final Remarks
The most reliable and extensively documented preparation of This compound involves initial synthesis of a cyanopyrimidine intermediate followed by hydrolysis and subsequent thionation. Thionation reagents like Lawesson’s reagent or phosphorus sulfide are crucial for converting the hydroxyl group into the thione moiety efficiently. Advances in ultrasound-assisted techniques and one-pot syntheses are promising avenues for more sustainable and scalable production.
Chemical Reactions Analysis
Metal Complexation
5-Hydroxypyrimidine-2(1H)-thione acts as a bidentate ligand, coordinating metal ions through its deprotonated hydroxyl oxygen and nitrogen atoms. Key complexes include:
Mechanism : Deprotonation of the hydroxyl group facilitates chelation, while the thione sulfur may participate in secondary interactions. For example, Rh(III) complexes exhibit trigonal-bipyramidal geometry in the solid state .
Tautomerism and Prototropic Behavior
The compound exists in equilibrium between thione and thiol tautomers, influenced by pH and solvent polarity:
-
Thione form : Dominant in neutral/apolar media (C=S stretching at ~1250 cm⁻¹) .
-
Thiol form : Favored in acidic conditions (S–H stretch at ~2550 cm⁻¹) .
This tautomerism is critical for its redox activity, particularly in radical-generating reactions .
O-Alkylation
Reaction with alkyl halides in basic media yields 4-alkoxy derivatives:
textThis compound + R-X → 4-RO-Pyrimidine-2-thione + HX
Conditions : NaH/THF, 24h, room temperature .
Example : Heptyloxy derivative (yield: 78%) confirmed by ¹H-NMR (δ 3.97 ppm, –OCH₂–) .
N-Acetylation
Acetylation of the amino group (if present) occurs under mild conditions:
textThis compound + Ac₂O → N-Acetyl derivative
Conditions : Pyridine, 0°C, 2h .
Photochemical Reactions
Under UV irradiation (λ = 305–360 nm), this compound undergoes homolytic cleavage, generating reactive radicals:
-
Primary products : Thiyl radical (PyS- ) and hydroxyl radical (- OH) .
-
Secondary reactions : Radical recombination forms disulfides or sulfenic acids .
Experimental evidence :
-
UV-A irradiation in H₂ matrices yields 2-mercaptopyridine and H₂O (IR bands at 1598 cm⁻¹ for H₂O) .
-
In biological systems, - OH radicals induce lipid peroxidation, monitored via ¹H-NMR decay of bis-allylic protons (δ 2.7 ppm) .
Antimicrobial Activity
Metal complexes exhibit enhanced bioactivity compared to the free ligand:
| Complex | MIC (μg/mL) | Target Microorganism |
|---|---|---|
| [PdL₂]·2H₂O | 12.5 | Staphylococcus aureus |
| [RhL₃]·2H₂O | 25.0 | Candida albicans |
Mechanism : Chelation disrupts microbial membrane integrity via redox cycling (e.g., Fe²⁺/H₂O₂ systems) .
Scientific Research Applications
5-Hydroxypyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Melting Points and Substituent Effects
The thione group (-C=S) generally lowers melting points compared to oxo (-C=O) analogues. For example:
| Compound | Substituents | Melting Point (°C) | Reference |
|---|---|---|---|
| 5-Ethoxycarbonyl-4-phenyl-6-methyl-DHPM* | Oxo (-C=O) at position 2 | 213 | |
| 5-Ethoxycarbonyl-4-phenyl-6-methyl-DHPM | Thione (-C=S) at position 2 | 210 |
*DHPM: Dihydropyrimidine
The 5-acetyl-substituted derivatives (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-DHPM-thione) exhibit varied melting points (208–210°C), influenced by electron-donating/withdrawing substituents .
Hydrogen Bonding and Crystal Structures
Crystallographic studies highlight distinct hydrogen-bonding networks. For instance:
Catalyst Efficiency and Reaction Conditions
Microwave-assisted methods significantly reduce reaction times (20 min vs. 10 h conventionally) .
Anticancer Activity
Thione derivatives show varying IC₅₀ values against cancer cell lines:
*Lower IC₅₀ indicates higher potency.
Thione derivatives like S22 exhibit enhanced selectivity (SI = 21.09) compared to oxo analogues . However, pyrimidin-2(1H)-one spacers show superior VEGFR-2 inhibition, suggesting target-dependent efficacy .
Antimicrobial and Antioxidant Activity
- 5-(5-Amino-1,3,4-thiadiazole-2-yl)-DHPM-thione derivatives inhibit bacterial/fungal growth comparably to Chloramphenicol .
- Thiazolo[3,2-a]pyrimidines derived from DHPM-thiones show moderate antioxidant activity (IC₅₀ = 18–25 µM) and cytotoxicity against MCF-7 cells .
Key Research Findings
Structural Flexibility : Thione derivatives tolerate diverse substituents (e.g., aryl, acetyl, ethoxycarbonyl) without losing stability .
Catalyst Innovation: Natural catalysts (granite, quartz) offer sustainable alternatives to metal-based systems .
Biological Versatility : Thione moieties enhance anticancer selectivity but may reduce potency in specific targets like VEGFR-2 .
Biological Activity
5-Hydroxypyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl and a thione group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. In a study evaluating several derivatives of pyrimidinethiones, compounds similar to 5-hydroxypyrimidine demonstrated promising antimicrobial activity, highlighting their potential as therapeutic agents against resistant infections .
Table 1: Antimicrobial Activity of Pyrimidinethiones
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |
| 1-Hydroxypyridine-2-thione | E. coli (VIM-2) | 13 nM |
| Zinc Pyrithione | Various Gram-positive bacteria | Variable |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of pyrimidinethiones can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain modifications to the pyrimidine structure have resulted in enhanced cytotoxicity against these cell lines, suggesting that the thione group plays a crucial role in mediating these effects .
Case Study: Anticancer Activity Evaluation
In a detailed investigation, several derivatives were synthesized and tested for their anticancer activity against A549 cells. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited significantly reduced cell viability compared to controls:
- Compound A : 66% viability at 50 µM
- Compound B : 30% viability at 25 µM
- Compound C : 10% viability at 10 µM
This data underscores the importance of structural modifications in enhancing the anticancer efficacy of thione derivatives .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with metal ions, particularly zinc. This interaction is crucial for its function as a metallo-beta-lactamase inhibitor, which restores the efficacy of beta-lactam antibiotics against resistant bacterial strains . The binding affinity and selectivity for zinc-containing enzymes have been characterized through molecular modeling studies, revealing insights into potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 5-hydroxypyrimidine-2(1H)-thione derivatives, and how can their purity be validated?
Answer: this compound derivatives are typically synthesized via multicomponent reactions, such as modified Biginelli reactions, or by functionalizing pyrimidine precursors. For example:
- Stepwise synthesis : Reacting thiourea or CS₂ with carbonyl compounds (e.g., aldehydes or ketones) under basic conditions (KOH/ethanol) to form thione moieties, followed by cyclization .
- Microwave-assisted synthesis : Accelerating condensation reactions (e.g., with aromatic acids) using microwave irradiation to improve yield and reduce reaction time .
Q. Validation methods :
Q. How do structural modifications (e.g., substitution patterns) influence the biological activity of this compound derivatives?
Answer: Substituents on the pyrimidine ring and thione group significantly modulate bioactivity:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer activity by increasing electrophilicity and target binding. For instance, 4-chlorophenyl derivatives exhibit higher cytotoxicity against HepG2 and MCF-7 cell lines than methoxy-substituted analogs .
- Hydrogen-bond donors (e.g., OH, NH₂) improve interactions with enzymes like VEGFR-2 or acetylcholinesterase, as seen in molecular docking studies .
Q. Key data :
| Derivative | Substituent | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 |
|---|---|---|---|
| 3e | 4-OCH₃ | 12.4 | 14.9 |
| 4b | 4-Cl | 8.2 | 9.6 |
| Adapted from cytotoxicity studies . |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions of this compound derivatives?
Answer: X-ray crystallography provides atomic-level insights to resolve discrepancies:
- Hydrogen-bond geometry : In pyrazine-2(1H)-thione analogs, N–H⋯N (2.893 Å) and C–H⋯S (3.716–3.797 Å) interactions dominate crystal packing. Discrepancies in bond lengths may arise from solvent effects or protonation states .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 36.8% C–H⋯S, 13.8% N–H⋯N contributions). Divergent reports can be cross-validated using tools like Crystal Explorer .
Q. Example :
| Interaction Type | Distance (Å) | Contribution (%) |
|---|---|---|
| C–H⋯S | 3.716–3.797 | 36.8 |
| N–H⋯N | 2.893 | 13.8 |
| Data from pyrazine-2(1H)-thione studies . |
Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., VEGFR-2). Validate with experimental IC₅₀ values .
- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, BBB permeability) using QikProp or SwissADME. For example, logP values <3.5 correlate with better solubility for thione derivatives .
Case study : Docking of 3-cyanopyridine-2(1H)-thione derivatives into VEGFR-2 revealed key hydrogen bonds with Glu885 and hydrophobic interactions with Leu887, aligning with cytotoxicity data .
Q. How can conflicting biological activity data for structurally similar thione derivatives be systematically analyzed?
Answer:
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, exposure time). For example, discrepancies in IC₅₀ values may arise from MTT vs. SRB assay protocols .
- SAR studies : Group derivatives by substituent type (e.g., electron-withdrawing vs. donating) to identify trends. Chlorine-substituted analogs consistently outperform methoxy derivatives in antiproliferative assays .
Q. What are the challenges in optimizing synthetic yields for this compound derivatives, and how can they be mitigated?
Answer: Challenges :
- Low cyclization efficiency : Due to steric hindrance or competing side reactions (e.g., oxidation of thiol groups).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification.
Q. Solutions :
Q. How do tautomeric forms of this compound influence its reactivity and spectral characterization?
Answer: The thione↔thiol tautomer equilibrium complicates characterization:
Q. What role do non-covalent interactions (e.g., π-stacking, van der Waals) play in the solid-state stability of these compounds?
Answer:
- π-stacking : Observed in pyrimidine-thione derivatives with aromatic substituents (e.g., phenyl groups), contributing to layered crystal structures .
- Van der Waals forces : Stabilize hydrophobic regions, as seen in Hirshfeld surface analyses where H⋯H contacts contribute 24.8% to packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
